Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is a chemical compound characterized by its pyrazole ring structure, which includes a methyl group at the first position and a p-tolyl group at the third position. Its molecular formula is C13H14N2O2, and it has a molecular weight of approximately 230.27 g/mol . This compound is known for its diverse applications in organic synthesis and medicinal chemistry, particularly due to its unique structural features that influence its reactivity and biological activity.
These reactions highlight the compound's versatility in synthetic chemistry and its potential to yield novel derivatives with enhanced properties .
Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Research has indicated that this compound and its derivatives may possess:
The synthesis of methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate typically involves several steps:
These methods allow for the efficient production of the compound while enabling modifications to enhance its biological activity .
Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate has several important applications:
Studies on methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate have focused on its interactions with biological macromolecules:
Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate shares structural similarities with several other pyrazole derivatives. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate | C12H12N2O2 | Lacks a methyl group at position 3 |
| 5-Methyl-2-(4-methylphenyl)pyrazole-3-carboxylic acid | C12H12N2O2 | Contains a different carboxylic acid structure |
| 1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine | C11H13N3 | Features an amine instead of an ester group |
The uniqueness of methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate lies in its specific arrangement of functional groups, which contributes to its distinct reactivity and biological profile compared to these similar compounds .